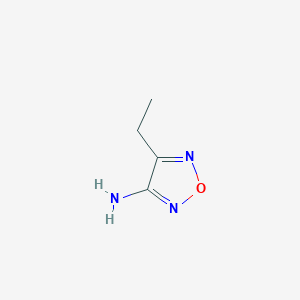

4-Ethyl-1,2,5-oxadiazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTERRMWTPZGJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763141-02-2 | |

| Record name | 4-ethyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Post Synthesis Modification:this Approach Utilizes 4 Ethyl 1,2,5 Oxadiazol 3 Amine As a Starting Material. the Primary Amino Group is the Most Reactive Site for Derivatization.

N-Acylation/N-Alkylation: The amino group can be readily acylated with various carboxylic acids, acid chlorides, or anhydrides to form amides. It can also be alkylated. These reactions allow for the introduction of a vast array of substituents. nih.gov

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates. researchgate.net

Functionalization of the Ethyl Group: As detailed in section 5.3.1, the ethyl group can be modified to introduce further diversity.

Modification of the Oxadiazole Ring: While direct substitution on the furazan (B8792606) ring is challenging, conversion to the N-oxide (furoxan) derivative could open up pathways for nucleophilic substitution, followed by reduction back to the furazan. researchgate.net

Table 2: Common Synthetic Strategies for Derivatization

| Strategy | Reaction Site | Reagents | Product Type | Reference |

| N-Acylation | Amino group | Carboxylic acids, Acid chlorides | Amides | nih.gov |

| Condensation | Amino group | Aldehydes, Ketones | Schiff Bases (Imines) | researchgate.net |

| Paal-Knorr Reaction | Amino group (on diamine precursor) | 1,4-Diketones (e.g., 2,5-hexanedione) | Pyrrole-substituted furazans | mdpi.com |

| Deoxygenation | Furoxan Ring (N-oxide) | Trialkylphosphites | Furazans | chemicalbook.com |

| Oxidative Coupling | Amino group | Electrogenerated NaOCl/NaOBr | Azo compounds | researchgate.net |

Spectroscopic and Structural Elucidation of 4 Ethyl 1,2,5 Oxadiazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Chemical Shift Assignments for Ethyl and Oxadiazole Protons

No specific data available.

Spin-Spin Coupling Analysis and Multiplicity Patterns

No specific data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Chemical Shift Correlations with Molecular Structure

No specific data available.

Nuclear Magnetic Resonance (NMR) for Conformational Information

No specific data available.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. britannica.com The IR spectrum of 4-Ethyl-1,2,5-oxadiazol-3-amine is a composite of the vibrational modes of its constituent parts: the 1,2,5-oxadiazole ring, the primary amino group, and the ethyl substituent.

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heteroaromatic system. chemicalbook.com Its IR spectrum exhibits a set of characteristic absorption bands that confirm its presence. Studies on 1,2,5-oxadiazole and its derivatives have established assignments for these fundamental vibrations. capes.gov.brresearchgate.net Key vibrational modes include C=N stretching, N-O stretching, and ring deformation vibrations. The C=N stretching vibrations in oxadiazole derivatives are typically observed in the 1690–1500 cm⁻¹ region. mdpi.comresearchgate.net The N-O and C-O stretching vibrations within the ring also produce characteristic bands, often found in the 1400-1000 cm⁻¹ range. researchgate.netresearchgate.net

Table 1: Typical IR Absorption Ranges for the 1,2,5-Oxadiazole Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=N Stretching | 1690–1500 | Medium |

| Ring Stretching (N-O, C-C) | 1500–1300 | Medium |

| C-O-C Stretching (in ring) | 1193–1114 | Medium |

This table is generated based on data from multiple sources for 1,2,5-oxadiazole derivatives. researchgate.netresearchgate.net

The presence of a primary amino (-NH₂) group attached to the oxadiazole ring is readily identified by several distinct IR absorption bands. orgchemboulder.com

N-H Stretching: Primary amines (R-NH₂) characteristically show two medium-intensity absorption bands in the 3500–3300 cm⁻¹ region. orgchemboulder.comspcmc.ac.in These correspond to the asymmetric and symmetric N-H stretching vibrations. The asymmetric stretch occurs at a higher frequency than the symmetric stretch. williams.edu For aromatic amines, these bands are often observed between 3500-3420 cm⁻¹ and 3420-3340 cm⁻¹, respectively. spcmc.ac.in

N-H Bending (Scissoring): A medium to strong intensity band resulting from the in-plane bending or "scissoring" vibration of the NH₂ group appears in the 1650–1580 cm⁻¹ region. orgchemboulder.comspcmc.ac.in This band can sometimes overlap with C=N stretching absorptions from the heterocyclic ring.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond connecting the amino group to the aromatic oxadiazole ring is expected to be strong and appear at a higher frequency than in aliphatic amines, typically in the 1340–1250 cm⁻¹ range. spcmc.ac.in This is due to the increased force constant of the C-N bond from resonance with the ring. spcmc.ac.in

N-H Wagging: A broad, strong band due to the out-of-plane "wagging" of the N-H bond can be observed in the 910–665 cm⁻¹ region for primary amines. orgchemboulder.com

Table 2: Characteristic IR Absorptions for a Primary Amino Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | 3500–3300 (two bands) | Medium |

| N-H Bending (Scissoring) | 1650–1580 | Medium-Strong |

| C-N Stretch (Aromatic) | 1340–1250 | Strong |

This table is compiled from general data for primary amines. orgchemboulder.comspcmc.ac.inresearchgate.net

The ethyl group (-CH₂CH₃) is confirmed by the presence of characteristic aliphatic C-H stretching and bending vibrations.

C-H Stretching: The stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups occur in the 3000–2840 cm⁻¹ range. The methyl group typically shows a symmetric stretch near 2872 cm⁻¹ and an asymmetric stretch around 2962 cm⁻¹. williams.eduaip.org The methylene group also exhibits symmetric and asymmetric stretching vibrations in this region. aip.org

C-H Bending: The bending vibrations are also distinct. The methyl group has a characteristic asymmetric bending vibration around 1460 cm⁻¹ and a symmetric "umbrella" bending mode near 1375 cm⁻¹. The methylene group exhibits a "scissoring" vibration around 1465 cm⁻¹. researchgate.net

C-C Stretching: A weak absorption corresponding to the C-C bond stretch can be expected in the 1200-800 cm⁻¹ region. aip.org

Table 3: Characteristic IR Absorptions for an Ethyl Group

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Asymmetric Stretch (CH₃) | ~2962 | Strong |

| C-H Symmetric Stretch (CH₃) | ~2872 | Strong |

This table is based on general spectroscopic data for the ethyl group. williams.eduaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. Molecules containing multiple bonds and heteroatoms, such as this compound, feature chromophores that give rise to characteristic absorption bands. youtube.com

The 1,2,5-oxadiazole ring is a chromophore, a part of the molecule responsible for its color, or in this case, its absorption in the UV region. youtube.com The electronic structure of the ring, with its π-bonds and non-bonding lone pairs on the nitrogen and oxygen atoms, allows for several types of electronic transitions. The most common transitions are π → π* and n → π*. youtube.com

π → π Transitions:* These are typically high-energy transitions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They result in strong absorption bands. For many heterocyclic systems, these absorptions occur in the 200–300 nm range.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are lower in energy (occur at longer wavelengths) and are generally much weaker in intensity than π → π* transitions. youtube.com

For substituted 1,3,4-oxadiazoles, absorption maxima (λ_max) are often reported in the 250-350 nm range, which can be attributed to the π → π* transitions of the conjugated system. researchgate.net

The substituents on the oxadiazole ring significantly influence the energy of the electronic transitions and thus the position of the absorption maxima (λ_max).

Amino Group (Auxochrome): The amino group is a powerful auxochrome, which is a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. youtube.com The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the oxadiazole ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Consequently, less energy is required for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). nih.gov It also typically increases the intensity of the absorption (a hyperchromic effect).

Ethyl Group: The ethyl group is an alkyl group and acts as a weak electron-donating group through an inductive effect. Its influence on the electronic absorption spectrum is generally minor compared to a strong auxochrome like the amino group. nih.gov It may cause a small bathochromic shift, but its primary role is not chromophoric.

Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the oxadiazole ring, with the λ_max shifted to a longer wavelength due to the significant auxochromic effect of the amino group.

Table 4: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,2,5-Oxadiazole |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method is fundamental in confirming its molecular weight and providing evidence for its structural arrangement through the analysis of fragmentation patterns.

Molecular Weight Determination

The molecular weight of this compound has been determined based on its molecular formula, C₄H₇N₃O. scbt.com The calculated molecular weight is 113.12 g/mol . scbt.com High-resolution mass spectrometry provides a more precise monoisotopic mass of 113.058914 Da. uni.lu This technique allows for the observation of the molecule as various ionized adducts. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several common adducts. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 114.06619 |

| [M+Na]⁺ | 136.04813 |

| [M-H]⁻ | 112.05164 |

| [M+K]⁺ | 152.02207 |

| [M]⁺ | 113.05837 |

| Data sourced from PubChemLite. uni.lu |

Fragmentation Pattern Analysis for Structural Confirmation

Electron impact (EI) mass spectrometry causes molecules to fragment in predictable ways, creating a unique fingerprint that helps to confirm the structure. While specific experimental fragmentation data for this compound is not detailed in the provided sources, general fragmentation patterns for related 1,2,5-oxadiazole derivatives can be inferred. Studies on similar compounds indicate that fragmentation often involves the cleavage of the oxadiazole ring and the loss of small neutral molecules or radicals from the side chains. researchgate.netresearchgate.netresearchgate.net For this compound, expected fragmentation pathways would include the loss of the ethyl group or cleavage of the N-O bond within the heterocyclic ring, providing valuable information to piece together the molecular structure.

High-Resolution Electron Impact Mass Spectrometry (HREI-MS)

High-Resolution Electron Impact Mass Spectrometry (HREI-MS) is a critical tool for unambiguously determining a compound's elemental composition. By measuring the mass-to-charge ratio to several decimal places, HREI-MS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₄H₇N₃O), HREI-MS would be used to confirm its calculated exact mass of 113.058914 Da. uni.lu This experimental verification is a standard procedure for the structural confirmation of newly synthesized heterocyclic compounds, as demonstrated in studies of related oxadiazole derivatives. mdpi.commdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula. For this compound (C₄H₇N₃O), a close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. This method is routinely used to establish the structure of novel oxadiazole compounds. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

| Carbon | C | 12.011 | 48.044 | 42.48% |

| Hydrogen | H | 1.008 | 7.056 | 6.24% |

| Nitrogen | N | 14.007 | 42.021 | 37.15% |

| Oxygen | O | 15.999 | 15.999 | 14.14% |

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Structure Determination

To determine the absolute structure of this compound, a single crystal of the compound would be grown and analyzed using X-ray diffraction. The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the exact position of each atom. This analysis confirms the connectivity of the atoms, including the attachment of the ethyl group at position 4 and the amine group at position 3 of the 1,2,5-oxadiazole ring. While specific crystallographic data for this compound is not available in the search results, studies on analogous heterocyclic compounds demonstrate the type of data obtained, such as crystal system, space group, and unit cell dimensions. nih.gov

Table 3: Illustrative Data from a Single Crystal X-ray Diffraction Analysis

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1681 |

| b (Å) | 10.8147 |

| c (Å) | 12.3448 |

| β (°) | 103.155 |

| Volume (ų) | 931.9 |

| Z (molecules/unit cell) | 4 |

| Note: This data is for a related compound, 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)...], and serves only to illustrate the parameters obtained from a single crystal X-ray diffraction experiment. nih.gov |

Following a comprehensive search of scientific literature and chemical databases, experimental data regarding the specific molecular geometry, bond lengths, bond angles, and torsional angles for the chemical compound this compound could not be located. Publicly available information is limited to computational predictions and data for analogous, but structurally distinct, oxadiazole derivatives.

Therefore, the detailed structural analysis as outlined in the requested sections 3.6.2 and 3.6.3 cannot be provided at this time. The generation of scientifically accurate data tables for bond lengths, bond angles, and torsional angles is contingent upon the availability of experimental crystallographic or spectroscopic studies for this specific compound.

General structural features of related 1,2,5-oxadiazole systems have been reported. For instance, studies on similar molecules indicate that the 1,2,5-oxadiazole ring is typically planar. However, without specific data for this compound, any discussion of its precise molecular geometry would be speculative and fall outside the scope of the requested scientifically accurate article.

Should experimental data for this compound become publicly available, a detailed article adhering to the requested outline could be generated.

Computational and Theoretical Investigations of 4 Ethyl 1,2,5 Oxadiazol 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.

A crucial first step in any computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through a process called geometry optimization. For 4-Ethyl-1,2,5-oxadiazol-3-amine, this would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is found.

Detailed research findings on the geometry optimization and equilibrium structure of this compound are not available in the public domain. A hypothetical data table for such findings would include optimized bond lengths, bond angles, and dihedral angles of the molecule.

Hypothetical Data Table: Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-C (ethyl) | - |

| C-N (ring) | - | |

| N-O (ring) | - | |

| C-NH2 | - | |

| Bond Angle | C-C-N (ethyl-ring) | - |

| O-N-C (ring) | - | |

| N-C-NH2 | - | |

| Dihedral Angle | H-C-C-N | - |

No specific data is available in the searched literature.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The functional approximates the exchange-correlation energy, a key component of the total energy. Common functionals include B3LYP, PBE, and M06-2X. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-31G*, 6-311++G(d,p)) or Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) families, generally provide more accurate results at a higher computational expense.

Specific details on the basis sets and computational levels used for studying this compound are not documented in the available literature. The choice would be guided by the specific properties being investigated and the desired balance between accuracy and computational resources.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for electron donation. The spatial distribution of the HOMO indicates the regions of the molecule that are most likely to be involved in nucleophilic attacks.

There are no published studies detailing the HOMO energies and distributions for this compound.

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater ability to act as an electron acceptor. The distribution of the LUMO highlights the electrophilic sites of the molecule.

Specific data on the LUMO energies and distributions for this compound are not available in the scientific literature.

Hypothetical Data Table: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

No specific data is available in the searched literature.

HOMO-LUMO Energy Gap and its Chemical Significance

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry that provide insight into a molecule's electronic properties and reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher chemical reactivity. In computational studies of various heterocyclic compounds, a smaller HOMO-LUMO gap has often been correlated with increased biological activity, suggesting that the molecule can more easily participate in charge-transfer interactions with biological targets.

For this compound, a computational study would calculate the energies of these frontier molecular orbitals to predict its reactivity. The presence of the electron-donating amino group and the ethyl group, alongside the electron-withdrawing oxadiazole ring, would influence the energy levels of the HOMO and LUMO.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Hypothetical Value (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for the specified compound.

Global and Local Reactivity Descriptors

Absolute Electronegativity (χ)

Absolute electronegativity is a measure of a molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ) and is approximated as the average of the ionization potential (related to EHOMO) and the electron affinity (related to ELUMO). A higher value of absolute electronegativity indicates a greater ability to accept electrons.

Global Hardness (η) and Softness (S)

Global hardness is a measure of a molecule's resistance to a change in its electron distribution. It is directly related to the HOMO-LUMO energy gap; a larger gap corresponds to a harder molecule, which is less reactive. Global softness is the reciprocal of global hardness (S = 1/η) and represents the molecule's polarizability and reactivity. A softer molecule is more reactive.

Electrophilicity Index (ω)

The electrophilicity index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is a function of both the chemical potential and the global hardness. A higher electrophilicity index suggests a greater capacity for electrophilic interactions.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value |

| Absolute Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Data not available |

| Global Hardness (η) | η = (ELUMO - EHOMO)/2 | Data not available |

| Global Softness (S) | S = 1/η | Data not available |

| Electrophilicity Index (ω) | ω = μ2/2η | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for the specified compound.

Condensed Fukui Functions and Softness Indices for Reactive Sites

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as condensed Fukui functions, identify the most reactive sites within a molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r) : Predicts the site for nucleophilic attack (where an electron is accepted). A higher value indicates a more favorable site for attack by a nucleophile.

f-(r) : Predicts the site for electrophilic attack (where an electron is donated). A higher value points to the most likely site to be attacked by an electrophile.

f0(r) : Predicts the site for radical attack.

By condensing these functions to individual atoms (condensed Fukui functions), one can rank the reactivity of different atoms within this compound. The condensed local softness indices can also be calculated to provide similar information about site-specific reactivity. For this compound, one would expect the nitrogen atoms of the amino group to be likely sites for electrophilic attack, while the nitrogen and oxygen atoms of the oxadiazole ring could be susceptible to nucleophilic attack, depending on the specific electronic distribution.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule. It is a powerful tool for predicting the reactive behavior of a molecule, particularly in non-covalent interactions.

The MESP surface is color-coded to represent different potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen.

Blue regions represent positive electrostatic potential, indicating areas of low electron density or electron-deficient regions. These are the preferred sites for nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions denote areas of neutral or near-zero potential.

For this compound, an MESP analysis would likely show a region of high negative potential (red) around the nitrogen atoms of the amino group and potentially the oxygen atom of the oxadiazole ring, making them susceptible to interactions with electrophiles or hydrogen bond donors. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the ethyl group, indicating their potential to act as hydrogen bond donors or interact with nucleophiles. The distribution of these potentials would provide a comprehensive picture of the molecule's charge distribution and its preferred sites for intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT) and Ab Initio Hartree Fock (HF) methods, are powerful tools for predicting the spectroscopic characteristics of a molecule. nih.gov These calculations can simulate spectra that are often in good agreement with experimental data, aiding in the structural confirmation of synthesized compounds. nih.gov

Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For this compound, the simulated spectra would be expected to show characteristic bands corresponding to its specific functional groups.

The assignments of these vibrational frequencies can be performed through a Potential Energy Distribution (PED) analysis. nih.gov While a specific simulation for this compound is not available in the provided results, the expected vibrational modes can be inferred from related structures. For instance, experimental IR data for a similar compound, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, shows characteristic peaks for the amino group (NH₂) around 3409-3211 cm⁻¹, C-H stretching from the alkyl groups around 2952-2927 cm⁻¹, and C=N vibrations at 1646 cm⁻¹. mdpi.com A theoretical simulation for this compound would aim to predict these bands with high accuracy.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3200 - 3400 |

| C-H (Ethyl) | Symmetric & Asymmetric Stretching | 2850 - 3000 |

| C=N (Oxadiazole) | Stretching | 1600 - 1650 |

| N-O (Oxadiazole) | Stretching | 1300 - 1450 |

Nuclear Magnetic Resonance (NMR) chemical shifts are a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR spectra by computing the magnetic shielding tensors for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For this compound, predictions would involve calculating the chemical shifts for the ethyl group protons and carbons, as well as the two distinct sp²-hybridized carbons of the oxadiazole ring. Experimental data for related furoxan and oxadiazole compounds show characteristic signals for ring carbons. For example, in one furoxan derivative, the C-3 and C-4 carbons of the ring appear at 109.8 and 113.3 ppm, respectively. scispace.com In another 1,2,4-oxadiazole (B8745197) system, the chemical shifts of the ring carbons are also well-defined. scispace.com Calculations for this compound would provide estimated values for its unique structure, aiding in its identification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H | -CH₂-CH₃ | ~1.2 - 1.5 |

| H | -CH₂-CH₃ | ~2.6 - 2.9 |

| H | -NH₂ | ~4.0 - 6.0 (variable) |

| C | -CH₂-CH₃ | ~12 - 15 |

| C | -CH₂-CH₃ | ~20 - 25 |

| C | C3-NH₂ | ~150 - 155 |

Molecular Stability and Aromaticity Studies

The stability and reactivity of cyclic conjugated molecules are intrinsically linked to their aromaticity. Computational methods provide quantitative measures to assess the degree of aromatic character in a molecule like this compound.

Aromatic Stabilization Energy (ASE) is a thermodynamic measure of aromaticity. It is defined as the difference in energy between the cyclic, conjugated molecule and a suitable, non-aromatic reference compound. A positive ASE value indicates aromatic stabilization, while a negative value suggests anti-aromatic destabilization. Calculating the ASE for the 1,2,5-oxadiazole ring in the title compound would involve comparing its heat of formation, obtained from high-level theoretical calculations, with that of a hypothetical, strain-free open-chain analogue. This value quantifies the energetic benefit derived from the cyclic delocalization of its π-electrons.

NICS is a magnetic criterion for aromaticity, introduced in 1996 as a computationally efficient tool. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring, using a "ghost" atom with no basis functions. github.io The resulting value is the negative of the absolute shielding.

Negative NICS values (NICS < 0) indicate a diatropic ring current, which is a hallmark of aromaticity . This is because the induced magnetic field opposes the external field in the center of the ring.

Positive NICS values (NICS > 0) indicate a paratropic ring current, which is characteristic of anti-aromaticity .

NICS values near zero suggest a non-aromatic system.

A more refined version of this method, NICS(1)zz, considers the shielding tensor component perpendicular to the plane of the ring (zz) at a position 1 Å above the ring center. nih.gov This approach minimizes contributions from the sigma framework and provides a more reliable measure of the π-electron system's aromaticity. nih.gov For the 1,2,5-oxadiazole ring in this compound, a NICS calculation would provide a clear quantitative indicator of its aromatic character.

Table 3: Interpretation of NICS Values for Aromaticity

| NICS Value | Ring Current | Aromaticity Character |

|---|---|---|

| Large Negative (< -5 ppm) | Diatropic | Aromatic |

| Near Zero (-5 to +5 ppm) | Atropic | Non-Aromatic |

Thermochemistry and Unimolecular Decomposition Pathways

Many nitrogen-rich heterocyclic compounds, including derivatives of 1,2,5-oxadiazole (furazan), are investigated as energetic materials. researchgate.netosti.gov Computational studies are essential for predicting their thermochemical properties, such as heat of formation, and for mapping out their decomposition pathways to assess thermal stability and safety. researchgate.netbibliotekanauki.pl

The unimolecular decomposition of this compound would likely be initiated by the cleavage of the weakest bond in the molecule. For the 1,2,5-oxadiazole ring, the N-O bonds are typically the most labile. Theoretical calculations can model the potential energy surface of the decomposition reaction, identifying transition states and intermediate structures. This allows for the determination of activation energies for various possible decomposition channels, such as ring-opening followed by fragmentation into smaller, stable molecules like N₂, CO, and nitriles. The predicted decomposition temperature is a critical parameter derived from these studies, indicating the compound's thermal stability. bibliotekanauki.pl For instance, the decomposition of related furoxan compounds can be highly exothermic, a factor that must be carefully controlled and understood through computational modeling. osti.gov

Identification of Preferred Ring-Opening Mechanisms

The ring-opening of the 1,2,5-oxadiazole ring is a pivotal event in the decomposition cascade. Computational studies can identify the most probable mechanisms by comparing the energy barriers of different potential pathways. The preferred mechanism is the one with the lowest activation energy.

In the case of the aforementioned 3,3′-dinitro-4,4′-azoxyfurazan, theoretical calculations revealed a highly favorable pathway for ring-opening. researchgate.net The dissociation of the O1–N5 bond in one of the intermediates was found to have an exceptionally low activation energy of only 0.3 kcal/mol, indicating that this ring-opening step is very likely to occur once the initial decomposition has been triggered. researchgate.net

For this compound, the ring-opening mechanism would likely involve the initial cleavage of one of the bonds within the five-membered ring. The two primary candidates for initial scission are the O-N bond and the N-N bond. The relative strengths of these bonds, and thus the preferred ring-opening pathway, will be influenced by the electronic effects of the ethyl and amino substituents. The amino group, being a strong electron-donating group, could potentially weaken the adjacent N-C and N-O bonds, influencing the initial ring-opening step.

General pyrolysis studies on the furazan (B8792606) ring have suggested a mechanism that involves isomerization and partial fragmentation, with the initial N-O bond cleavage being a key step in the decomposition of derivatives with stable substituents. dtic.mil The subsequent steps would involve further fragmentation of the opened-ring intermediate, leading to the formation of smaller, more stable molecules.

The following interactive table outlines the proposed key steps in the ring-opening of a substituted furazan ring, based on available theoretical studies of related compounds.

Table 2: Proposed General Steps in Furazan Ring-Opening

| Step | Description |

| 1 | Initial bond cleavage within the furazan ring (e.g., N-O or N-N scission). |

| 2 | Formation of an open-chain intermediate. |

| 3 | Fragmentation of the intermediate into smaller molecules. |

| Note: This represents a generalized mechanism and the specific pathway for this compound would require dedicated computational analysis. |

Chemical Reactivity and Derivatization of 4 Ethyl 1,2,5 Oxadiazol 3 Amine

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole, or furazan (B8792606), ring is a five-membered aromatic heterocycle that forms the core of 4-Ethyl-1,2,5-oxadiazol-3-amine. Its structure, containing one oxygen and two nitrogen atoms, results in a highly electron-withdrawing and electron-deficient system. This electronic character is a primary determinant of its chemical behavior. Generally, the ring displays low reactivity towards electrophiles. thieme-connect.de However, if a substituent on the ring is a suitable leaving group, nucleophilic substitution can occur, providing a useful synthetic pathway to various heteroatom-substituted analogues. thieme-connect.de Due to the electron-withdrawing nature of the heterocycle, the exocyclic amino group at the C3 position exhibits weak nucleophilicity. researchgate.net

Stability of the Oxadiazole Core to Various Reaction Conditions

A key feature of the 1,2,5-oxadiazole ring is its significant stability, which allows for a wide range of chemical modifications to be performed on its substituents without compromising the ring's integrity. thieme-connect.de Disubstituted 1,2,5-oxadiazoles, such as the title compound, are generally robust and exhibit stability towards alkali, in contrast to monosubstituted or unsubstituted versions which may undergo ring-cleavage. thieme-connect.de The ring is also noted to be resistant to acidic conditions. thieme-connect.de Furthermore, the 1,2,5-oxadiazole framework is thermally stable, a property that has led to its use in the development of high-performance and thermally stable energetic materials. acs.org Its N-oxide counterpart, furoxan, is also thermally stable and resistant to a range of acid-base conditions. nih.gov

Reactions Involving the Exocyclic Amino Group at C3

The exocyclic amino group at the C3 position is the most reactive site for the derivatization of this compound. Despite its nucleophilicity being attenuated by the adjacent electron-deficient oxadiazole ring, it can participate in a variety of common reactions for aromatic and heterocyclic amines, enabling the synthesis of a diverse range of derivatives.

N-Acylation Reactions and Derivative Synthesis

The primary amino group can undergo N-acylation when treated with acylating agents such as acid chlorides or anhydrides. These reactions typically proceed in the presence of a non-nucleophilic base, like pyridine or triethylamine, which serves to neutralize the acidic byproduct. This transformation yields stable N-acyl derivatives, which are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

| Acylating Agent | Base | Product Name |

| Acetyl Chloride | Pyridine | N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |

| Propionic Anhydride | Pyridine | N-(4-ethyl-1,2,5-oxadiazol-3-yl)propionamide |

N-Alkylation and Related Transformations

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. The reaction generally requires the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity for the substitution reaction. The extent of alkylation (mono- versus di-alkylation) can be controlled by manipulating the stoichiometry of the reactants and the reaction conditions. These transformations allow for the introduction of diverse alkyl chains onto the core structure.

Condensation Reactions (e.g., Paal–Knorr Reaction for Pyrrole Formation)

The amino group of this compound can act as the primary amine component in the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed condensation of a primary amine with a 1,4-dicarbonyl compound to form a substituted pyrrole ring system. alfa-chemistry.comscribd.com This method provides a direct route to synthesize derivatives where a pyrrole ring is attached to the C3-nitrogen of the oxadiazole core. A closely related reaction has been reported where 1,2,5-oxadiazole-3,4-diamine reacts selectively at one amino group with 2,5-hexanedione to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com

| 1,4-Dicarbonyl Compound | Catalyst | Product Name |

| 2,5-Hexanedione | Acetic Acid | 4-Ethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazole |

| 1,4-Diphenyl-1,4-butanedione | p-Toluenesulfonic acid | 4-Ethyl-3-(2,5-diphenyl-1H-pyrrol-1-yl)-1,2,5-oxadiazole |

| Hexane-2,5-dione | Acetic Acid | 4-Ethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazole |

Reactivity at the Ethyl Substituent at C4

The ethyl group attached to the C4 position of the 1,2,5-oxadiazole ring is significantly less reactive compared to the exocyclic amino group. The inherent stability of the oxadiazole ring allows for manipulations of such substituents. thieme-connect.de However, the strong electron-withdrawing nature of the ring deactivates the adjacent methylene (B1212753) group of the ethyl substituent towards many common transformations. Reactions at this site would likely require harsh conditions. For instance, free-radical halogenation at the benzylic-like position could be possible but may be sluggish. Vigorous oxidation could potentially convert the ethyl group into an acetyl or carboxylic acid moiety, but such conditions might risk cleavage of the heterocyclic ring itself.

Potential for Further Functionalization of the Ethyl Chain

The ethyl group at the 4-position of the oxadiazole ring, while generally less reactive than the amine or the ring itself, presents opportunities for selective functionalization. Standard methods for alkyl chain modification can be applied, although reaction conditions must be carefully selected to avoid unintended reactions with the more sensitive amine and oxadiazole moieties.

Potential transformations of the ethyl chain include:

Oxidation: Controlled oxidation could potentially introduce a hydroxyl group at the benzylic-like position, yielding a secondary alcohol. More vigorous oxidation could lead to a ketone. Such transformations would introduce new functional handles for further derivatization.

Halogenation: Free-radical halogenation could introduce a halogen (e.g., bromine or chlorine) onto the ethyl chain, likely at the α-position. These halogenated intermediates are versatile precursors for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Condensation Reactions: If the ethyl group were first oxidized to a ketone, the resulting carbonyl group could participate in condensation reactions, such as aldol or Knoevenagel condensations, to build more complex molecular architectures.

The feasibility of these reactions would be highly dependent on the specific reagents and conditions used, aiming to maximize selectivity for the ethyl group over the nucleophilic amine or the heterocyclic ring.

Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazole Ring

The 1,2,5-oxadiazole ring is an electron-deficient aromatic system. This electronic characteristic is due to the presence of two electronegative nitrogen atoms and one oxygen atom, which withdraw electron density from the carbon atoms. mdpi.com

Electrophilic Substitution: Due to its electron-poor nature, the furazan ring is generally resistant to electrophilic aromatic substitution. nih.gov The high activation energy required makes reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the ring carbons difficult to achieve. wikipedia.orgwikipedia.org Electrophilic attack, if it occurs, is more likely to happen at the ring nitrogen atoms or the exocyclic amino group, which is a strong activating group. wikipedia.org

Nucleophilic Substitution: The electron deficiency of the ring makes it susceptible to nucleophilic attack. This is particularly true if a good leaving group is present on one of the ring carbons. While this compound itself does not have an inherent leaving group on the ring, derivatives can be synthesized to facilitate such reactions. For instance, if the amino group were converted into a diazonium salt, it could be displaced by a variety of nucleophiles. Furthermore, nucleophilic substitution of groups like nitro or arylsulfonyl on the furoxan ring (the N-oxide version of furazan) is a known method for functionalization. researchgate.netresearchgate.net

The primary amino group at the C-3 position is a strong nucleophile itself and is the most likely site for reactions with electrophiles, such as acylation or alkylation.

Table 1: Predicted Reactivity of this compound in Substitution Reactions

| Reaction Type | Reactivity of Oxadiazole Ring | Influence of Substituents | Predicted Outcome |

| Electrophilic Aromatic Substitution | Very low (electron-deficient ring) | Amino group is activating, but reaction on the ring is still unfavorable. | Reaction unlikely on ring carbons. Potential for reaction on the amino group (e.g., acylation, alkylation). |

| Nucleophilic Aromatic Substitution | High (electron-deficient ring) | Requires a good leaving group on the ring. | Not directly applicable, but possible on derivatives with suitable leaving groups. |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can involve the oxadiazole ring, the amino group, or the ethyl side chain.

Oxidation: The 1,2,5-oxadiazole ring is relatively stable to oxidation. However, the primary amino group can be oxidized. For example, oxidation of aminofurazans can lead to the formation of azofuroxans through oxidative N-N coupling. researchgate.net The ethyl group can also be oxidized at the alpha-carbon under certain conditions, as mentioned previously.

Reduction: The 1,2,5-oxadiazole ring is susceptible to reductive cleavage. mdpi.com Catalytic hydrogenation or treatment with other reducing agents can lead to the opening of the heterocyclic ring, typically yielding diamino compounds or other acyclic structures. This ring-opening is a key aspect of its chemistry. For instance, the reduction of 1,2,5-oxadiazole N-oxides (furoxans) is a common method to synthesize the corresponding 1,2,5-oxadiazoles (furazans). chemicalbook.com

Mechanistic Organic Chemistry of 1,2,5-Oxadiazole Transformations

The transformations of the 1,2,5-oxadiazole ring often involve complex mechanistic pathways, primarily centered around ring-opening reactions. Unlike the related 1,2,4-oxadiazoles, which are known for rearrangements like the Boulton-Katritzky rearrangement, the chemistry of 1,2,5-oxadiazoles is dominated by fragmentation. chim.it

The N-O bond in the furoxan (1,2,5-oxadiazole N-oxide) ring is particularly weak and susceptible to cleavage. aip.org Theoretical and experimental studies have shown that the initial step in the decomposition or transformation of furoxans is often the cleavage of an endocyclic N-O bond. aip.orgresearchgate.net This ring-opening can lead to the formation of dinitroso intermediates, which are highly reactive and can undergo further reactions. researchgate.net This fragmentation is the basis for the use of furoxans as nitric oxide (NO) donors, a property of significant interest in medicinal chemistry. researchgate.netresearchgate.net

For the furazan ring in this compound, thermal or photochemical stimulation can also induce ring cleavage, though it is generally more stable than its N-oxide counterpart. Reductive pathways, as mentioned, are a common method to induce ring opening, leading to acyclic products.

Development of Novel this compound Derivatives

The 1,2,5-oxadiazole scaffold, particularly the aminofurazan moiety, is a privileged structure in medicinal chemistry, serving as a key building block for various therapeutic agents, including inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and Rho-kinase. nih.govresearchgate.net The development of novel derivatives of this compound is guided by specific design principles and synthetic strategies.

The design of new analogs is typically driven by the goal of optimizing biological activity, selectivity, and pharmacokinetic properties. Key principles include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure helps to understand which functional groups are essential for activity. For aminofurazan derivatives, studies have shown that the nature of the substituent on the amino group is critical for biological activity. For example, in a series of antiplasmodial agents, benzamide derivatives of an aminofurazan showed the most promising activity, with the substitution pattern on the phenyl ring significantly affecting potency and cytotoxicity. nih.gov

Bioisosteric Replacement: The oxadiazole ring itself is often used as a bioisostere for amide or ester groups to improve metabolic stability and other pharmacokinetic properties. nih.gov Further modifications can involve replacing the ethyl group with other alkyl or aryl groups to explore different binding pockets of a target enzyme or receptor.

Scaffold Hopping and Hybridization: Combining the aminofurazan scaffold with other known pharmacophores is a common strategy. researchgate.netmdpi.com This can lead to hybrid molecules with dual activity or improved properties.

Modulation of Physicochemical Properties: The ethyl group contributes to the lipophilicity of the molecule. Replacing it with more polar or non-polar groups can modulate properties like solubility and cell permeability, which are crucial for drug development. nih.gov

The synthesis of diverse analogs of this compound can be achieved through two main approaches: building the substituted ring system from acyclic precursors or modifying the existing molecule.

Solid State Characteristics and Intermolecular Interactions

The arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular forces. The solid-state characteristics of 4-Ethyl-1,2,5-oxadiazol-3-amine are determined by the interplay of its constituent functional groups: the ethyl substituent, the amino group, and the oxadiazole ring.

The crystal packing describes the specific arrangement of molecules in the crystal lattice. This arrangement seeks to maximize attractive intermolecular interactions and minimize repulsive ones, leading to the most thermodynamically stable structure. For this compound, the presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen and oxygen atoms of the oxadiazole ring) suggests a highly organized packing arrangement dominated by hydrogen bonding. The ethyl group, being nonpolar, would likely be oriented to minimize steric hindrance and participate in weaker van der Waals interactions.

As of the current body of scientific literature, the specific crystal structure of this compound has not been experimentally determined and reported in publicly accessible crystallographic databases. Therefore, detailed unit cell parameters (a, b, c, α, β, γ) and the space group designation are not available. The determination of these parameters would require single-crystal X-ray diffraction analysis.

Table 1: Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Space Group | Data not available |

In the absence of experimental data, the likely conformation of this compound in the solid state can be predicted based on theoretical principles. The 1,2,5-oxadiazole ring is planar. The ethyl group, with its sp³ hybridized carbon atoms, will have a degree of rotational freedom. However, in the solid state, its conformation would be fixed to optimize packing efficiency. It is probable that the ethyl group would be oriented to minimize steric clashes with the adjacent amino group and neighboring molecules. The amino group's hydrogen atoms would be positioned to facilitate hydrogen bonding.

Hydrogen Bonding Networks

Hydrogen bonds are expected to be the most significant intermolecular interaction governing the crystal structure of this compound. These interactions involve a hydrogen atom located between two electronegative atoms.

The amino group (-NH₂) is a primary hydrogen bond donor. Its two hydrogen atoms can form strong hydrogen bonds with electronegative atoms on neighboring molecules.

The 1,2,5-oxadiazole ring contains two nitrogen atoms and one oxygen atom, all of which can act as hydrogen bond acceptors. The lone pairs of electrons on these heteroatoms are available to interact with the hydrogen atoms of the amino groups of adjacent molecules.

The primary hydrogen bond donor in this compound is the amino group. The hydrogen bond acceptor sites are the two nitrogen atoms and the oxygen atom within the oxadiazole ring. This combination of a strong donor and multiple acceptor sites allows for the formation of extensive and robust hydrogen-bonding networks, such as chains, sheets, or more complex three-dimensional arrays. The specific network formed would depend on the energetic favorability of the possible hydrogen bond geometries.

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within its crystalline environment.

As the crystal structure of this compound has not been determined, a Hirshfeld surface analysis cannot be performed. Such an analysis would provide a detailed breakdown of the contributions of different types of intermolecular contacts (e.g., H···H, N···H, O···H, C···H) to the total crystal packing. For other reported oxadiazole derivatives, Hirshfeld analysis has often highlighted the predominance of N···H and O···H contacts, confirming the critical role of hydrogen bonding. iucr.orgdoaj.org It is highly probable that a similar analysis for this compound would reveal a significant contribution from these types of interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Pi-Pi Stacking and Other Non-Covalent Interactions

There is no specific experimental or computational data available in the reviewed literature concerning the π-π stacking and other non-covalent interactions of this compound.

While the 1,2,5-oxadiazole ring is a π-system and could theoretically engage in π-π stacking, the specifics of such interactions—including distances, geometries, and energetic contributions—remain uncharacterized for this particular molecule. Similarly, the presence of an amine group and the nitrogen and oxygen atoms within the oxadiazole ring suggests a capability for forming hydrogen bonds and other dipole-dipole interactions, which are crucial in dictating the supramolecular assembly in the solid state. However, without experimental crystallographic data or detailed computational modeling for this compound, any discussion of these interactions would be purely speculative.

Influence of Molecular Structure on Solid-State Architecture

Due to the absence of a determined crystal structure, the influence of the molecular features of this compound on its solid-state architecture has not been documented.

Future Research Directions for 4 Ethyl 1,2,5 Oxadiazol 3 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. For 4-Ethyl-1,2,5-oxadiazol-3-amine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, presents a promising avenue. ijper.org This approach can significantly improve efficiency and reduce the environmental impact.

Furthermore, the principles of green chemistry will be instrumental in designing future synthetic strategies. This includes the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption. For instance, exploring enzymatic or biocatalytic methods for the synthesis of the oxadiazole ring could offer a highly selective and sustainable alternative to conventional chemical methods. The development of such pathways will not only make the production of this compound more economical but also align with the growing demand for sustainable chemical manufacturing.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are crucial for confirming the static structure of this compound, future research will necessitate the use of more advanced methods to probe its dynamic behavior. journalspub.comstmjournals.com Techniques such as ultrafast spectroscopy, operating on the femtosecond timescale, can provide unprecedented insights into the molecule's electronic and molecular dynamics during chemical reactions. spectroscopyonline.com This could be particularly valuable for understanding reaction intermediates and transition states, which are often fleeting and inaccessible through conventional methods.

In-situ spectroscopic monitoring, where analytical measurements are taken directly within the reaction vessel, will also play a pivotal role. This allows for real-time tracking of reaction kinetics and the formation of intermediates, providing a much deeper understanding of the reaction mechanism. The integration of artificial intelligence and machine learning algorithms with spectroscopic data analysis is another emerging trend that could revolutionize how we interpret complex spectra and predict molecular behavior. spectroscopyonline.com

| Technique | Information Gained | Potential Application for this compound |

| Ultrafast Spectroscopy | Electronic and molecular dynamics on the femtosecond timescale. spectroscopyonline.com | Elucidating reaction mechanisms and identifying transient species. |

| In-situ Spectroscopy | Real-time monitoring of reaction kinetics and intermediates. | Optimizing reaction conditions and improving yield. |

| 2D NMR Techniques | Detailed structural connectivity and spatial relationships. | Confirming the structure of complex derivatives. |

| Solid-State NMR | Structure and dynamics in the solid state. | Characterizing crystalline forms and polymer composites. |

In-depth Computational Modeling for Reaction Mechanisms and Selectivity

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and predicting the properties of molecules. Future research on this compound will increasingly rely on sophisticated computational models, such as Density Functional Theory (DFT), to unravel complex reaction pathways. These models can be used to calculate the energies of reactants, transition states, and products, thereby predicting the feasibility and selectivity of a given reaction.

Such computational studies can guide the rational design of experiments, saving time and resources by identifying the most promising synthetic routes before they are attempted in the laboratory. For example, modeling can help predict how different substituents on the oxadiazole ring will influence the reactivity and properties of the molecule, aiding in the design of derivatives with specific desired characteristics. The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery of new applications for this compound. nih.gov

Rational Design and Synthesis of Chemically Versatile Derivatives

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives with tailored properties. ijper.org Future research will focus on the rational design of these derivatives to target specific applications. By strategically modifying the functional groups attached to the oxadiazole ring, it is possible to fine-tune the molecule's electronic, steric, and pharmacological properties.

For instance, the introduction of specific substituents could enhance the molecule's biological activity, making it a candidate for pharmaceutical development. nih.govmdpi.com The synthesis of derivatives with extended conjugation could lead to novel materials with interesting optical or electronic properties. journalspub.com The ability to systematically modify the structure and correlate these changes with observed properties is a key aspect of structure-activity relationship (SAR) studies, which will be a major focus of future research in this area. nih.gov

| Derivative Class | Potential Application |

| Halogenated Derivatives | Precursors for further functionalization, potential energetic materials. |

| Amide and Ester Derivatives | Pharmaceutical and agrochemical applications. nih.gov |

| Triazole-containing Derivatives | Coordination chemistry, materials science. aablocks.com |

| Pyrrole-substituted Derivatives | Potential for biological activity. mdpi.com |

Investigation of this compound in Advanced Materials Development

The unique chemical structure of the 1,2,5-oxadiazole ring, with its high nitrogen content, makes it an attractive building block for the development of advanced materials. Future research will explore the incorporation of this compound and its derivatives into various material architectures.

One area of significant interest is the development of energetic materials. The high nitrogen content and heat of formation of oxadiazole derivatives suggest their potential use as components in explosives and propellants. nih.gov Furthermore, the ability to form polymers incorporating the oxadiazole moiety opens up possibilities for creating novel materials with enhanced thermal stability and specific mechanical properties. ijper.org The investigation of this compound as a ligand in coordination polymers and metal-organic frameworks (MOFs) could also lead to materials with applications in catalysis, gas storage, and sensing.

Q & A

Q. What are the optimized synthetic routes for 4-Ethyl-1,2,5-oxadiazol-3-amine in laboratory settings?

A common approach involves reductive cyclization using stannous chloride dihydrate in a mixture of acetic acid, acetic anhydride, and hydrochloric acid. Key steps include heating at 348 K for 8 hours, followed by recrystallization from an ethyl acetate/ether mixture to achieve 70% yield and 99.6% purity (verified via HPLC). Elemental analysis (C, H, N) is critical for validating stoichiometry .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Single-crystal X-ray diffraction (XRD): Determines molecular geometry, dihedral angles (e.g., 20.2° twist between flanking and central oxadiazole rings), and hydrogen-bonding networks .

- HPLC: Confirms purity (>99%) and monitors reaction progress .

- 1H NMR and CHN analysis: Validates structural integrity and elemental composition .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (temperature, stoichiometry of SnCl₂·2H₂O) and purification protocols (recrystallization solvent ratios) is necessary. Documentation of procedural deviations and cross-validation via multiple analytical methods (e.g., XRD and elemental analysis) minimizes variability .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of this compound?

A 2³ factorial design can evaluate the impact of temperature, reaction time, and reducing agent concentration on yield and purity. For example, varying SnCl₂·2H₂O molar ratios (100–150 mmol) and heating durations (6–10 hours) identifies optimal conditions while minimizing side reactions. Statistical analysis (ANOVA) quantifies interaction effects .

Q. What role do hydrogen-bonding networks play in the crystal packing and stability of this compound?

Intramolecular N–H⋯N hydrogen bonds stabilize the molecular conformation, while intermolecular bonds form chains along specific crystallographic axes (e.g., [1 0 -2] direction). XRD data reveal these interactions contribute to thermal stability (m.p. 456–457 K) and influence solubility .

Q. How can computational methods predict the reactivity of this compound derivatives?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization. Molecular dynamics simulations model solvation effects and stability under varying pH conditions, guiding experimental design .

Q. What strategies resolve discrepancies between experimental and theoretical data in characterizing this compound?

- Cross-technique validation: Compare XRD bond lengths/angles with DFT-optimized geometries.

- Error analysis: Quantify deviations in elemental analysis (e.g., 0.1% difference in carbon content) to refine synthetic protocols .

Q. How can machine learning enhance reaction optimization for derivatives?

Neural networks trained on reaction datasets (e.g., temperature, solvent polarity, catalyst load) predict optimal conditions for synthesizing novel derivatives. Reinforcement learning algorithms automate parameter adjustments in real-time, improving yield and reducing trial-and-error experimentation .

Methodological Considerations

- Synthetic Scalability: Transitioning from lab-scale to pilot-scale requires solvent selection (e.g., acetic acid vs. greener alternatives) and continuous flow reactor optimization to maintain purity .

- Advanced Characterization: Time-resolved spectroscopy (e.g., FT-IR kinetics) probes intermediate formation during synthesis, while TOF-SIMS analyzes surface reactivity for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.